2-Methoxyethane-1-sulfonamide

Descripción

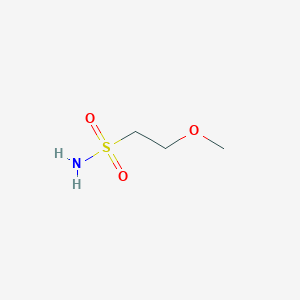

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of modern medicinal and synthetic chemistry. researchgate.netwisdomlib.orgnih.gov Compounds bearing this moiety exhibit a vast range of biological activities and have been instrumental in the development of numerous therapeutic agents. nih.gov

2-Methoxyethane-1-sulfonamide is an organic compound featuring this key sulfonamide group. fluorochem.co.ukchemscene.com Its structure consists of a methoxyethyl group attached to the sulfur atom of the sulfonamide functional group. uni.lu The physical and chemical properties of this compound are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | fluorochem.co.ukamericanelements.com |

| CAS Number | 51517-04-5 | fluorochem.co.ukchemscene.comchemicalbook.com |

| Molecular Formula | C₃H₉NO₃S | chemscene.comamericanelements.comchemicalbook.com |

| Molecular Weight | 139.17 g/mol | chemscene.comchemicalbook.com |

| SMILES | COCCS(N)(=O)=O | fluorochem.co.uk |

| InChI Key | CLPQSNXTFZZLHB-UHFFFAOYSA-N | fluorochem.co.ukamericanelements.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxyethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPQSNXTFZZLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596784 | |

| Record name | 2-Methoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51517-04-5 | |

| Record name | 2-Methoxyethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyethane 1 Sulfonamide

Advanced Synthetic Routes to 2-Methoxyethane-1-sulfonamide

The synthesis of this compound can be achieved through several distinct methodologies, ranging from classical multi-step sequences to more contemporary and environmentally conscious strategies. These routes offer flexibility in terms of starting materials, reaction conditions, and scalability.

Multi-Step Synthesis via Sulfonyl Chloride Intermediates

A conventional and reliable method for preparing this compound involves the generation of a sulfonyl chloride intermediate, which is subsequently aminated. researchgate.netjove.com This multi-step process typically begins with a nucleophilic substitution reaction, followed by chlorination and amination.

A documented synthesis starts from 1-bromo-2-methoxyethane (B44670). chemicalbook.com This precursor is first reacted with sodium sulfite (B76179) in refluxing water to produce the corresponding sodium 2-methoxyethanesulfonate salt. chemicalbook.com The intermediate salt is then treated with a chlorinating agent, such as thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to yield the crucial 2-methoxyethanesulfonyl chloride. chemicalbook.com The final step involves the reaction of this sulfonyl chloride with an amine source, typically aqueous ammonia (B1221849), to afford the target this compound. chemicalbook.comgoogle.com This classic approach, while effective, often requires the preparation and handling of reactive sulfonyl chloride intermediates. researchgate.net

Table 1: Representative Multi-Step Synthesis of this compound chemicalbook.com

| Step | Reactants | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 1 | 1-Bromo-2-methoxyethane | Sodium sulfite, Water | Reflux, 24 hours | Sodium 2-methoxyethanesulfonate |

| 2 | Sodium 2-methoxyethanesulfonate | Thionyl chloride, DMF (cat.) | 100°C, 3 hours | 2-Methoxyethanesulfonyl chloride |

Direct Sulfonylation Methods and Amination Reactions

Modern synthetic chemistry seeks more direct and efficient routes, often bypassing the isolation of sensitive intermediates like sulfonyl chlorides. researchgate.netresearchgate.net Direct C-H sulfonylation, while a powerful tool for aromatic compounds, is less developed for aliphatic systems. researchgate.net However, related strategies involving the insertion of sulfur dioxide or its surrogates are gaining prominence. thieme-connect.comrsc.org

One innovative approach involves a three-component reaction using a suitable precursor, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and an amine. thieme-connect.comrsc.org For instance, a photocatalytic method has been developed for the direct conversion of aliphatic carboxylic acids to sulfonamides. rsc.org While not specifically demonstrated for 2-methoxyacetic acid to yield the target compound, this methodology represents a state-of-the-art approach for direct C(sp3)–sulfonamide bond formation. rsc.org

Another strategy involves the direct oxidative coupling of thiols and amines. rsc.org This method avoids pre-functionalized sulfonyl chlorides and uses an oxidant to form the S-N bond directly from a thiol (e.g., 2-methoxyethanethiol) and ammonia. rsc.org Such transformations can be mediated by reagents like I2O5 or achieved through electrochemical means. rsc.org

Exploration of Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for sulfonamide synthesis. rsc.orgnih.govua.es These approaches aim to reduce waste, avoid hazardous reagents, and utilize environmentally benign solvents like water or deep eutectic solvents (DES). nih.govua.es

Mechanochemistry, which involves solvent-free reactions in a ball mill, presents a significant advancement. rsc.org A one-pot, two-step mechanochemical protocol has been developed that involves the oxidation-chlorination of a disulfide to form a sulfonyl chloride in situ, followed by amination. rsc.org This method works for both aromatic and aliphatic disulfides and avoids the use of bulk solvents. rsc.org

Other green strategies include:

Ultrasound or Microwave-Assisted Synthesis: These techniques can accelerate reaction rates and often lead to higher yields in shorter times, sometimes using water as a solvent. nih.gov

Catalyst-Free Condensations: For certain transformations, such as the formation of N-sulfonylimines from sulfonamides, methods using reusable dehydrating agents like neutral alumina (B75360) in green solvents have been developed. rsc.org

Copper-Catalyzed Reactions in Deep Eutectic Solvents: A sustainable synthesis of sulfonamides has been described using a copper-catalyzed reaction of triarylbismuthines, sodium metabisulfite, and nitro compounds in a low-toxicity deep eutectic solvent, avoiding volatile organic compounds. ua.es

Table 2: Comparison of Green Synthesis Parameters

| Method | Key Feature | Solvent | Advantage |

|---|---|---|---|

| Mechanochemistry rsc.org | Solvent-free ball milling | None | Reduced waste, cost-effective |

| Microwave-Assisted nih.gov | Microwave irradiation | Water | Rapid, efficient, "green" solvent |

Electrochemical Synthesis Protocols for Sulfonamide Derivatives

Electrochemistry offers a powerful and green alternative for synthesizing sulfonamides, as it uses electrons as a "reagent," thereby avoiding chemical oxidants and reductants. researchgate.netbohrium.com These methods are often characterized by mild reaction conditions and high selectivity. nih.govcardiff.ac.uk

One prominent electrochemical approach is the direct oxidative coupling of thiols and amines. cardiff.ac.uk In this process, an anode is used to oxidize a thiol and an amine, which then couple to form the sulfonamide. The reaction can be performed in a continuous flow reactor, allowing for scalability and short reaction times. cardiff.ac.uk This method has been shown to be effective for a broad scope of aliphatic thiols and amines. cardiff.ac.uk

Another advanced electrochemical protocol enables the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This dehydrogenative method creates the sulfonamide group on a non-prefunctionalized arene. While primarily focused on aromatic systems, the principles could potentially be adapted for activated aliphatic C-H bonds. The process uses a boron-doped diamond (BDD) electrode and generates the sulfonamide in a highly convergent manner. nih.gov

Alkylation Strategies Involving Methoxyethane Derivatives as Precursors

Synthesizing this compound can also be conceptualized by forming the C-S bond through alkylation. This involves using a 2-methoxyethane derivative as an electrophile.

A prime example is the reaction of 1-bromo-2-methoxyethane with sodium sulfite, which forms the sodium 2-methoxyethanesulfonate intermediate. chemicalbook.com This sulfonate salt is a key precursor that can then be converted to the final sulfonamide. chemicalbook.com

Alternatively, methods exist for the N-alkylation of a parent sulfonamide (H₂NSO₂R) with an appropriate methoxyethyl electrophile, although this is more relevant for producing N-substituted sulfonamides rather than the parent this compound itself. organic-chemistry.orgorganic-chemistry.org However, the reverse approach, where a sulfonamide anion acts as a nucleophile, is less common for creating the C-S bond of the target molecule. The more synthetically viable route involves establishing the sulfonate group on the methoxyethane skeleton first. chemicalbook.com

Mechanistic Investigations of Chemical Reactivity

The primary reaction mechanism in the most common synthesis of this compound is the nucleophilic substitution at the sulfur atom of the 2-methoxyethanesulfonyl chloride intermediate. nih.gov This reaction, involving an amine as the nucleophile, is a cornerstone of sulfonamide synthesis. researchgate.net

Theoretical and experimental studies suggest that the reaction between a sulfonyl chloride and an amine can proceed through two main pathways:

A one-step, concerted S_N2-like mechanism: The amine's nitrogen atom attacks the sulfur atom, and the chloride leaving group departs simultaneously. nih.gov

A two-step, addition-elimination (SAN) mechanism: The amine adds to the sulfur atom to form a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then collapses by expelling the chloride ion to form the final sulfonamide product. nih.gov

Computational studies on related systems suggest the addition-elimination pathway is often favored. nih.gov The reactivity of the sulfonyl chloride is governed by the high electrophilicity of the sulfur atom, which is bonded to two oxygen atoms and a chlorine atom.

In electrochemical syntheses, the mechanisms are different and involve radical intermediates. rsc.orgcardiff.ac.uk For example, in the oxidative coupling of a thiol and an amine, the process is initiated by the anodic oxidation of the thiol to a thiyl radical and the amine to an aminium radical cation. rsc.orgcardiff.ac.uk These radicals then couple, and further oxidation steps lead to the final sulfonamide. rsc.org

Nucleophilic Substitution Reactions at the Sulfonyl Center

The synthesis of sulfonamides, including this compound, is classically achieved through the nucleophilic substitution reaction at a sulfonyl center. The most common and well-established method involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. nih.govacs.org This process is a cornerstone of sulfonamide synthesis due to its efficiency and the general availability of the requisite starting materials. thieme-connect.comresearchgate.net

For the specific synthesis of this compound, a typical route begins with 1-bromo-2-methoxyethane. This starting material is first reacted with sodium sulfite in water under reflux conditions. After evaporation, the resulting sodium salt is treated with thionyl chloride and a catalytic amount of DMF to form the intermediate, 2-methoxyethanesulfonyl chloride. chemicalbook.com This sulfonyl chloride is a highly reactive electrophile. The final step involves the reaction of this intermediate with an aqueous solution of ammonia. The nitrogen atom of ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide C-N bond, yielding this compound. chemicalbook.comsmolecule.com

The general mechanism for this type of reaction is a nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. The reactivity of the sulfonyl chloride group makes it highly susceptible to attack by various nucleophiles, including amines, alcohols, and thiols, to produce the corresponding sulfonamides, sulfonate esters, and thioesters. smolecule.com

A summary of a documented synthesis is presented below:

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1-Bromo-2-methoxyethane | Sodium sulfite, Water | Sodium 2-methoxyethanesulfonate | Not specified | chemicalbook.com |

| 2 | Sodium 2-methoxyethanesulfonate | Thionyl chloride, DMF (cat.) | 2-Methoxyethanesulfonyl chloride | Not specified | chemicalbook.com |

| 3 | 2-Methoxyethanesulfonyl chloride | Aqueous ammonia | This compound | 46% | chemicalbook.com |

Oxidation and Reduction Pathways of Related Organosulfur Compounds

The sulfur atom in organosulfur compounds exists in various oxidation states, allowing for a range of oxidation and reduction transformations. researchgate.net While specific studies on the oxidation and reduction of this compound are not prevalent, the reactivity of the broader class of sulfonamides and related organosulfur compounds provides insight into potential pathways.

Oxidation: Organosulfur compounds like thiols and sulfides are common precursors in the synthesis of sulfonamides, a process that inherently involves oxidation. nih.gov For instance, aliphatic sulfonic acids can be prepared through the vigorous oxidation of thiols. britannica.combritannica.com Sulfonamides themselves are generally stable to oxidation due to the sulfur atom already being in a high oxidation state (VI). However, under forcing conditions with strong oxidizing agents, further reactions could potentially occur at other parts of the molecule, or in the case of related compounds like sulfinamides (R-S(O)NR'₂), oxidation would convert them to the corresponding sulfonamide. wikipedia.org The oxidation of sulfides to sulfoxides and then to sulfones is a well-established transformation, often using reagents like peroxides or peracids. researchgate.net

Reduction: The sulfonamide functional group is known to be reducible. Using strong reducing agents such as lithium aluminum hydride (LiAlH₄), sulfonamides can be reduced to form the corresponding amines. smolecule.com In some contexts, they can also be reduced to form sulfonyl hydrides. smolecule.com Aromatic sulfonyl chlorides can be reduced to aromatic thiols using reagents like zinc metal and hydrochloric acid. britannica.combritannica.com These transformations highlight the capacity of the sulfonyl group to undergo reduction, thereby providing pathways to other classes of organosulfur compounds.

| Transformation | Substrate Class | Typical Reagents | Product Class | Reference |

|---|---|---|---|---|

| Oxidation | Thiols/Sulfides | Various oxidizing agents (e.g., KMnO₄, H₂O₂) | Sulfonic Acids/Sulfones | researchgate.netsmolecule.com |

| Reduction | Sulfonamides | Lithium aluminum hydride (LiAlH₄) | Amines | smolecule.com |

| Reduction | Aromatic Sulfonyl Chlorides | Zn/HCl | Aromatic Thiols | britannica.combritannica.com |

Analysis of Elimination and Rearrangement Processes

Sulfonamides can participate in various elimination and rearrangement reactions, often under specific catalytic or thermal conditions, leading to significant structural modifications. These processes provide powerful tools for synthesizing complex molecules from readily available sulfonamide precursors.

One notable transformation is the Smiles rearrangement, a form of intramolecular nucleophilic aromatic substitution. nih.gov Radical versions of the Smiles-type rearrangement have been observed in aromatic sulfonates and sulfonamides. psu.edu For arenesulfonamides, the rearrangement typically requires the amide nitrogen to be substituted with an electron-withdrawing group to facilitate the process. psu.edu More recently, N-heterocyclic carbene (NHC) catalysis has been employed to enable a desulfonylative Smiles rearrangement of certain indole (B1671886) and pyrrole (B145914) carboxaldehydes, proceeding under mild, transition-metal-free conditions. nih.gov

Metal-free reaction systems have also been developed that enable the C-H bond functionalization of aliphatic sulfonamides. One such protocol involves the use of DABCO as a promoter, which facilitates a [2+2] cyclization followed by a ring-cleavage reorganization process to afford α,β-unsaturated imines. rsc.org This type of rearrangement highlights novel pathways for transforming simple aliphatic sulfonamides into more complex, unsaturated structures. rsc.org

Other rearrangements include copper-catalyzed conversions of sulfonimidates to sulfonamides, which proceed through an internal nucleophilic addition followed by a rearrangement cascade. acs.org Additionally, directed ortho-lithiation of arylsulfonamides can lead to subsequent rearrangement reactions, expanding their synthetic utility. researchgate.net

Comparative Reactivity Studies with Analogous Sulfonyl Halides (e.g., (E)-2-Methoxyethene-1-sulfonyl fluoride)

The reactivity of sulfonyl halides is significantly influenced by the nature of the halogen atom. Comparing sulfonyl chlorides with sulfonyl fluorides reveals important differences in their electrophilicity and synthetic applications. Sulfonyl fluorides are generally less electrophilic than their sulfonyl chloride counterparts. nih.gov This attenuated reactivity allows for greater functional group tolerance and can enable selective reactions that are not possible with the more reactive sulfonyl chlorides. britannica.combritannica.com

A notable analogous compound is (E)-2-Methoxyethene-1-sulfonyl fluoride (B91410) (MeO-ESF). acs.orgacs.org This reagent has been developed for the highly atom-economical synthesis of enaminyl sulfonyl fluorides. researchgate.netorganic-chemistry.org The reaction of MeO-ESF with various amines proceeds under mild conditions to yield the desired products, with methanol (B129727) being the only byproduct. acs.orgorganic-chemistry.org This contrasts with traditional methods that often require harsher conditions and produce more waste.

The differential reactivity was demonstrated in a study where a substrate was subjected to both chlorosulfonylation and fluorosulfonylation followed by amination. The sulfonyl chloride intermediate reacted to form the expected sulfonamide, whereas the more stable sulfonyl fluoride intermediate allowed a selective SNAr reaction to occur at another site on the molecule first. nih.gov This selectivity underscores the utility of sulfonyl fluorides as "click" handles in chemical biology and as building blocks where controlled, stepwise reactivity is required. researchgate.netnih.gov Carbanions, for instance, tend to attack sulfonyl chlorides at the chlorine atom, but substituting to a sulfonyl fluoride directs the attack to the sulfur center as desired. britannica.combritannica.com

| Sulfonyl Halide | Relative Reactivity | Key Features | Primary Application Example | Reference |

|---|---|---|---|---|

| Sulfonyl Chloride (R-SO₂Cl) | High | Strong electrophile, highly reactive. | General synthesis of sulfonamides. | nih.gov |

| Sulfonyl Fluoride (R-SO₂F) | Moderate | Less electrophilic, more stable, greater functional group tolerance. | SuFEx click chemistry, selective synthesis. | britannica.combritannica.comnih.gov |

| (E)-2-Methoxyethene-1-sulfonyl fluoride (MeO-ESF) | Moderate | Atom-economical reagent, produces only methanol byproduct. | Construction of enaminyl sulfonyl fluorides. | acs.orgorganic-chemistry.org |

Formation and Reactivity of Episulfonium Ion Intermediates

Episulfonium ions, also known as thiiranium ions, are three-membered cyclic sulfonium (B1226848) cations that serve as key reactive intermediates in the electrophilic addition reactions of organosulfur compounds to alkenes. nih.govresearchgate.net These intermediates are formed when a source of an electrophilic sulfenium ion (RS⁺) reacts with a carbon-carbon double bond. nih.gov A common method for generating episulfonium ions involves the reaction of sulfenyl chlorides with alkenes. wikipedia.org

Episulfonium ions are highly reactive electrophiles due to the strained three-membered ring. researchgate.net They readily undergo ring-opening reactions upon attack by a wide range of nucleophiles. This reaction is typically stereospecific (anti-addition), providing a reliable method for the controlled installation of sulfur and a nucleophilic group across a double bond. nih.gov

Recent advances have focused on controlling the enantioselectivity of these ring-opening reactions. For example, chiral thiourea-based organocatalysts have been successfully employed to catalyze the enantioselective ring-opening of meso-episulfonium ions with nucleophiles like indoles. researchgate.netharvard.edu The catalyst is believed to operate through a network of non-covalent interactions, including anion binding and hydrogen bonding, which stabilizes the transition state leading to one enantiomer over the other. harvard.edu The formation and subsequent trapping of episulfonium ions represent a powerful strategy for the synthesis of diverse and complex sulfur-containing molecules. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies

The sulfonamide nitrogen atom provides a key site for derivatization through N-alkylation and N-arylation, enabling the synthesis of a vast array of substituted sulfonamides. These reactions are fundamental in medicinal chemistry for tuning the pharmacological properties of lead compounds. thieme-connect.com

N-Alkylation: The N-alkylation of primary sulfonamides can be achieved using various alkylating agents. A green and practical approach involves the use of alcohols as alkylating reagents, which offers an environmentally friendly alternative to traditional methods using alkyl halides. organic-chemistry.org

N-Arylation: N-arylation of sulfonamides has been the subject of extensive research, leading to the development of several efficient catalytic systems.

Copper-Catalyzed Methods: Copper catalysis is widely used for N-arylation. The Chan-Evans-Lam (CEL) cross-coupling reaction, which utilizes arylboronic acids as the aryl source, is a prominent example. rsc.org These reactions can be performed under mild, aerobic conditions, sometimes even in water as a solvent and without the need for a ligand, which enhances their practical applicability. thieme-connect.com Copper acetate (B1210297) is a common catalyst, often used in combination with a base like triethylamine. nih.gov

Palladium-Catalyzed Methods: Palladium complexes, particularly with phosphine (B1218219) ligands, have also been extensively investigated for the N-arylation of sulfonamides with aryl halides. thieme-connect.com

Transition-Metal-Free Methods: An efficient transition-metal-free procedure for N-arylation has been developed using o-silylaryl triflates as the arylating agent in the presence of cesium fluoride (CsF). This method proceeds under very mild conditions and tolerates a wide variety of functional groups on both the sulfonamide and the arylating partner. acs.org

These methods provide a versatile toolkit for synthesizing N-aryl sulfonamides, accommodating a broad scope of substrates, including both electron-rich and electron-deficient aryl groups. acs.org

| Reaction Type | Aryl Source | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| N-Arylation (Chan-Evans-Lam) | Arylboronic Acids | Copper(II) Acetate / Triethylamine | Mild, aerobic conditions; can be performed on solid supports. | rsc.orgnih.gov |

| N-Arylation (Ligand-Free) | Arylboronic Acids | Copper Catalyst | Performed in water; avoids toxic solvents and ligands. | thieme-connect.com |

| N-Arylation (Metal-Free) | o-Silylaryl Triflates | Cesium Fluoride (CsF) | Very mild conditions; tolerates diverse functional groups. | acs.org |

| N-Alkylation | Alcohols | Not specified | Green alkylating reagents. | organic-chemistry.org |

Incorporation of Heterocyclic Scaffolds into Sulfonamide Structures

The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents. researchgate.net Its incorporation into heterocyclic scaffolds—ring structures containing atoms of at least two different elements—is a widely employed strategy in medicinal chemistry to develop novel compounds with a range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. researchgate.netmdpi.com Five-membered heterocyclic sulfonamides, in particular, have been shown to be effective enzyme inhibitors. mdpi.com

While direct literature on the use of this compound for this purpose is scarce, its structure lends itself to established synthetic strategies for creating heterocyclic sulfonamides. A primary method involves the reaction of a sulfonyl chloride with a nitrogen-containing heterocycle. In this approach, the intermediate 2-methoxyethanesulfonyl chloride, generated during the synthesis of this compound chemicalbook.com, can serve as the key reactant.

This electrophilic sulfonyl chloride can be reacted with various nucleophilic heterocyclic amines to form N-heterocyclic sulfonamides. This reaction is a cornerstone for building diverse molecular libraries for drug discovery. nih.gov

Illustrative Synthetic Scheme: Step 1: Synthesis of 2-methoxyethanesulfonyl chloride from 1-bromo-2-methoxyethane. chemicalbook.com Step 2: Reaction of 2-methoxyethanesulfonyl chloride with a selected heterocyclic amine (e.g., pyrrolidine, piperazine, morpholine) in the presence of a base to neutralize the HCl byproduct.

The table below illustrates potential heterocyclic derivatives that could be synthesized from the 2-methoxyethanesulfonyl chloride intermediate.

| Reactant (Heterocyclic Amine) | Potential Product |

| Pyrrolidine | 1-((2-Methoxyethyl)sulfonyl)pyrrolidine |

| Imidazole | 1-((2-Methoxyethyl)sulfonyl)-1H-imidazole |

| Thiazole-2-amine | N-(Thiazol-2-yl)-2-methoxyethanesulfonamide |

| Pyrazole | 1-((2-Methoxyethyl)sulfonyl)-1H-pyrazole |

This strategy allows for the systematic modification of the sulfonamide, attaching the 2-methoxyethane tail to a variety of heterocyclic cores to explore structure-activity relationships. researchgate.netmdpi.com

Synthesis of Prodrug Conjugates (e.g., Azo Derivatives)

Prodrug design is a strategy used to overcome undesirable properties of a drug, such as poor solubility or side effects. nih.gov A prodrug is an inactive compound that is converted into an active drug within the body. Azo-linked prodrugs are of particular interest for colon-targeted drug delivery. rdd.edu.iqderpharmachemica.com The azo bond (–N=N–) is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug locally. derpharmachemica.com

To prepare an azo prodrug of a sulfonamide, the sulfonamide structure typically needs to be modified to include an aromatic amine, which can then be diazotized. derpharmachemica.com this compound itself lacks this feature. Therefore, a synthetic intermediate, 2-methoxyethanesulfonyl chloride, would be reacted with a suitable aromatic diamine, such as p-phenylenediamine, to install the necessary functional group.

Hypothetical Synthesis of an Azo Prodrug:

Functionalization: 2-Methoxyethanesulfonyl chloride is reacted with an excess of p-phenylenediamine. One amine group of the diamine displaces the chloride on the sulfonyl chloride, forming N-(4-aminophenyl)-2-methoxyethanesulfonamide. The excess diamine minimizes the formation of a disubstituted product.

Diazotization: The resulting aromatic amine is treated with a solution of sodium nitrite (B80452) and hydrochloric acid at low temperatures (0–5 °C) to form a diazonium salt. derpharmachemica.com

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling agent, such as a phenol (B47542) or another electron-rich aromatic compound (e.g., carvacrol), under alkaline conditions. derpharmachemica.com This coupling reaction forms the stable azo bond, yielding the final prodrug. derpharmachemica.com

The research findings on this approach are detailed in the table below, outlining the general steps and reactants.

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Nucleophilic Acyl Substitution | 2-Methoxyethanesulfonyl chloride, p-Phenylenediamine | N-(4-aminophenyl)-2-methoxyethanesulfonamide |

| 2 | Diazotization | N-(4-aminophenyl)-2-methoxyethanesulfonamide, NaNO₂, HCl | 4-((2-Methoxyethyl)sulfonamido)benzenediazonium chloride |

| 3 | Azo Coupling | Diazonium salt, Carvacrol, NaOH | Azo-linked prodrug conjugate |

This methodology demonstrates how this compound, through its sulfonyl chloride intermediate, can be incorporated into a sophisticated prodrug system designed for targeted drug release. rdd.edu.iqderpharmachemica.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Essential Structural Motifs for Biological Efficacy in Sulfonamide Class Compounds

The biological activity of sulfonamide-based compounds is intrinsically linked to specific structural features that govern their interaction with molecular targets. bohrium.comresearchgate.net The quintessential pharmacophore of the sulfonamide class is the sulfanilamide (B372717) group, which consists of a primary or substituted amino group attached to a benzene (B151609) sulfonamide core. nih.gov This core structure is a known mimic of para-aminobenzoic acid (PABA), allowing many sulfonamide drugs to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov

The versatility of the sulfonamide scaffold arises from the ability to modify the substituents at both the N1 (sulfonamide nitrogen) and N4 (aniline nitrogen) positions. nih.gov Substitutions on the N1 nitrogen, often with heterocyclic rings, are a key determinant of the compound's pharmacokinetic properties and potency. nih.govpaom.pl These heterocyclic motifs can engage in additional binding interactions within the target's active site, enhancing affinity and selectivity. paom.pl The nature of the substituent on the N1-position significantly influences the pKa of the sulfonamide N-H proton, which is crucial for its binding characteristics.

| Structural Motif | Significance in Biological Efficacy | Reference |

|---|---|---|

| p-Aminobenzenesulfonamide Core | Acts as a structural analog of PABA, enabling competitive inhibition of enzymes like DHPS. nih.gov | nih.gov |

| N1-Substituent (e.g., Heterocycles) | Influences potency, selectivity, and pharmacokinetic properties. Modulates the pKa of the sulfonamide nitrogen. nih.govpaom.pl | nih.govpaom.pl |

| N4-Arylamine Group | A key feature for certain allergic responses, but also a point for modification to alter activity. nih.gov | nih.gov |

| N-Acylsulfonamide Group | Acts as a bioisostere of a carboxylic acid, capable of forming similar hydrogen bond interactions with biological targets. researchgate.net | researchgate.net |

Rational Design and Synthesis of 2-Methoxyethane-1-sulfonamide Analogs for Targeted Biological Investigations

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to explore and optimize interactions with specific biological targets. The core structure, featuring a short, flexible methoxyethyl chain attached to the sulfonyl group, offers a unique scaffold that deviates from the traditional aromatic sulfonamides. The design of analogs often involves a strategy of scaffold hopping or functional group modification to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

A key precursor in the synthesis of related structures is (E)-2-methoxyethene-1-sulfonyl fluoride (B91410) (MeO-ESF), a reagent developed for the construction of enaminyl sulfonyl fluorides. researchgate.net The synthesis of MeO-ESF highlights an atom-economical approach that produces methanol (B129727) as the only byproduct under mild conditions. researchgate.net This reagent can then be reacted with various amines to generate a library of sulfonamide analogs. researchgate.net

General synthetic strategies for sulfonamide analogs often involve the reaction of a sulfonyl chloride with a primary or secondary amine. brieflands.com In the context of this compound, this would typically involve the synthesis of 2-methoxyethane-1-sulfonyl chloride as a key intermediate. This intermediate can then be coupled with a diverse range of amines, including aromatic, heterocyclic, or aliphatic amines, to generate a library of analogs for biological screening. mdpi.com For instance, pyrimidine-based sulfonamides have been synthesized through nucleophilic aromatic substitution reactions followed by coupling with sulfonyl chlorides. mdpi.com The introduction of different linkers or ring systems, such as piperidine (B6355638) or indazole, between the core sulfonamide and another pharmacophore is a common strategy to develop multi-target agents or improve activity against specific cell lines. mdpi.com

Computational Methodologies in SAR Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of sulfonamide compounds at the quantum level. nih.govdiva-portal.org By calculating various quantum chemical descriptors, DFT provides insights into molecular stability, reactivity, and potential interaction sites. researchgate.netplapiqui.edu.ar One of the most important applications of DFT in this context is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical descriptor for predicting a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net DFT calculations have been used to show that for sulfonamides, higher reactivity towards processes like ozone oxidation corresponds to a smaller HOMO-LUMO energy gap. researchgate.net

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to how a sulfonamide ligand binds to its biological target. nih.govnih.gov DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently employed to optimize molecular geometries and calculate these electronic properties for sulfonamides. researchgate.netmdpi.com

| DFT-Derived Descriptor | Significance in SAR Analysis | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. nih.gov | nih.gov |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. nih.gov | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govresearchgate.net | nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites, predicting regions for non-covalent interactions and reactivity. nih.gov | nih.gov |

| Chemical Hardness (η) and Softness (S) | Global reactivity descriptors that help explain the binding affinity of sulfonamides to different targets. alquds.edu | alquds.edu |

Molecular docking is a computational technique widely used to predict the preferred binding orientation of a ligand (such as a sulfonamide derivative) to a biological target, typically a protein or enzyme. rjb.roscirp.org This method is instrumental in structure-based drug design, providing valuable insights into the binding mode and affinity between a ligand and its receptor. mdpi.comrjb.ro The process involves generating multiple conformations of the ligand within the active site of the receptor and scoring them based on a function that estimates the binding energy. scirp.org

The primary goal of molecular docking is to identify the most stable ligand-receptor complex, characterized by the lowest binding energy. scirp.org Analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. paom.plmdpi.com For example, docking studies on sulfonamide derivatives have identified key hydrogen bond interactions with specific amino acid residues like GLY, VAL, and ARG in the active site of penicillin-binding protein 2X (PBP-2X). rjb.ro Similarly, simulations have been used to understand how fluorinated sulfonamides bind to dihydrofolate reductase (DHFR) or how other derivatives interact with acetylcholinesterase (AChE). scirp.orgwestmont.edu

Software such as AutoDock Vina and Glide (Schrödinger) are commonly used for these simulations. mdpi.compensoft.net The process typically begins with obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB). pensoft.net The protein and ligand structures are then prepared, which may involve adding hydrogen atoms and assigning charges. pensoft.net The simulation results not only help in understanding the mechanism of action but also guide the rational design of new, more potent analogs by suggesting modifications that could enhance binding affinity. scirp.orgworldscientific.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. plapiqui.edu.arsums.ac.ir In the context of sulfonamides, QSAR models are developed to predict activities such as enzyme inhibition, toxicity, or antibacterial efficacy based on calculated molecular descriptors. researchgate.netalquds.edutandfonline.com These models serve as rapid, cost-effective alternatives to experimental testing for screening new candidate molecules. plapiqui.edu.ar

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. tandfonline.com Second, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, or quantum chemical. sums.ac.ir Quantum chemical descriptors, often derived from DFT calculations, have proven particularly useful for sulfonamides. researchgate.netplapiqui.edu.ar

Finally, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression Analysis (PCRA), or Partial Least Squares (PLS) are employed to build a mathematical equation that links the descriptors to the biological activity. alquds.edusums.ac.ir The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques. researchgate.netplapiqui.edu.ar Successful QSAR studies on sulfonamides have identified key descriptors, such as hydration energy and molecular softness, that play significant roles in their inhibitory activity against targets like carbonic anhydrase. alquds.edu These models provide valuable insights into the structural requirements for activity and guide the design of new compounds with enhanced potency. sums.ac.ir

Biological and Biochemical Research Applications of 2 Methoxyethane 1 Sulfonamide and Its Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The unique structural features of 2-Methoxyethane-1-sulfonamide and its derivatives have positioned them as valuable tools for studying enzyme function and inhibition. Their interactions with various enzymes provide insights into catalytic mechanisms and have paved the way for the design of more specific and potent inhibitors.

Carbonic Anhydrase Isoform Inhibition (e.g., CA IX, CA XII)

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. nih.gov Research has focused on the selective inhibition of tumor-associated isoforms like CA IX and CA XII, which are implicated in cancer progression through the regulation of the tumor microenvironment's pH. nih.gov While many sulfonamides show broad-spectrum inhibition across various CA isoforms due to the conserved nature of the active site, ureido-substituted benzene (B151609) sulfonamides have been structurally modeled to understand isoform-specific inhibition. nih.gov These studies have identified key amino acid residues within the active sites of CA IX and CA XII that differ from other isoforms, such as the cytosolic CA II, providing a basis for designing inhibitors with greater selectivity. nih.gov For instance, N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides have demonstrated more potent inhibition against CA IX and CA XII compared to their N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) counterparts. nih.gov Specifically, an N-n-octyl-substituted derivative showed significant activity against hCA IX with a Ki value of 0.168 μM and was four-fold more selective for this isoform over hCA XII. nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Ki) | Selectivity |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA IX | 0.168 to 0.921 μM | More potent than N,N'-disubstituted derivatives |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | hCA XII | 0.335 to 1.451 μM | |

| N-n-octyl-carbamimidoylbenzenesulfonamide | hCA IX | 0.168 μM | 4-fold > hCA XII |

Human Serum Paraoxonase-1 (hPON1) Enzyme Inhibition Kinetics

Human serum paraoxonase-1 (hPON1) is an important enzyme involved in protecting against oxidative stress and hydrolyzing organophosphates. nih.govnih.gov Various sulfonamide derivatives have been shown to inhibit hPON1 activity. For example, in one study, sulfonamide was found to be an effective inhibitor of purified hPON1 with IC50 values of 0.81 mM and 0.22 mM for the substrates paraoxon and phenylacetate, respectively. academicjournals.orgacademicjournals.org The inhibition kinetics revealed different mechanisms depending on the substrate, with competitive inhibition observed for paraoxon (Ki = 0.0057 ± 0.0002 mM) and non-competitive inhibition for phenylacetate (Ki = 0.0037 ± 0.0009 mM). academicjournals.orgacademicjournals.org Further studies on a range of sulfonamides demonstrated IC50 values from 24.10 to 201.45 μM and Ki values from 4.41 ± 0.52 to 150.23 ± 20.73 μM, with both competitive and non-competitive inhibition mechanisms observed. nih.gov Molecular docking studies with 5-amino-2-methylbenzenesulfonamide, a competitive inhibitor, suggested interactions with key amino acid residues in the active site of hPON1. nih.govcore.ac.uk

| Sulfonamide Derivative | Substrate | IC50 | Ki | Inhibition Type |

| Sulfonamide | Paraoxon | 0.81 mM | 0.0057 ± 0.0002 mM | Competitive |

| Sulfonamide | Phenylacetate | 0.22 mM | 0.0037 ± 0.0009 mM | Non-competitive |

| Various Sulfonamides | Not specified | 24.10 - 201.45 μM | 4.41 ± 0.52 - 150.23 ± 20.73 μM | Competitive & Non-competitive |

| 5-amino-2-methylbenzenesulfonamide | Not specified | 0.587±0.281 mM | Competitive | |

| 2-amino-5-methyl-1,3-benzenedisulfonamide | Not specified | Non-competitive | ||

| 2-chloro-4-sülfamoilaniline | Not specified | Non-competitive | ||

| 4-amino-3-methylbenzenesulfanilamide | Not specified | 0.239 ± 0.116 mM | Mixed | |

| Sulfisoxazole | Not specified | 3.396 ± 0.537 mM | Mixed | |

| Sulfisomidine | Not specified | 5.048 ± 2.675 mM | Mixed |

Dihydropteroate (B1496061) Synthase Inhibition and Folate Metabolism Pathway Interference

Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo folate biosynthesis pathway in microorganisms. biomol.comnih.gov Sulfonamides act as competitive inhibitors of DHPS by mimicking the natural substrate, para-aminobenzoic acid (pABA). biomol.comnih.govnih.gov This inhibition disrupts the synthesis of dihydrofolate, a precursor for essential folate cofactors required for nucleic acid and amino acid synthesis, thereby impeding microbial growth. biomol.comnih.gov The condensation of sulfa drugs with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine pyrophosphate (DHPPP) leads to the formation of a dead-end product that cannot be utilized by the subsequent enzyme in the pathway. nih.govmdpi.com This mechanism of action has been a cornerstone of antimicrobial therapy for decades. mdpi.com In malarial parasites, sulfonamides have been shown to inhibit plasmodial DHPS, highlighting the conservation of this pathway as a drug target. who.int

Inhibition of Glycosidase Enzymes (α-Glucosidase and α-Amylase)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov While research has extensively covered various classes of inhibitors, studies on sulfonamide derivatives are also emerging. For example, fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones have been synthesized and evaluated for their inhibitory effects against α-glucosidase and α-amylase. researchgate.net Some hydroxylated xanthones have shown stronger inhibition against α-glucosidase than α-amylase, with IC50 values under 10 μM. nih.gov The inhibition kinetics of these compounds have been determined to be both competitive and non-competitive. nih.gov Although direct data for this compound is not prevalent, the broader class of sulfonated compounds demonstrates potential for interacting with and inhibiting these key metabolic enzymes.

Matrix Metalloproteinase (MMP) Inhibition via Zinc-Binding Groups

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix. nih.govresearchgate.net The development of selective MMP inhibitors is of significant interest for various pathologies. nih.gov The selectivity of MMP inhibitors can be modulated by the nature of the zinc-binding group (ZBG). nih.govresearchgate.net While many inhibitors achieve selectivity through their peptidomimetic backbone, studies have shown that different ZBGs can confer distinct selectivity profiles. nih.gov The active site of MMPs contains a catalytic zinc ion, which is a target for inhibitors with zinc-chelating motifs. researchgate.net Sulfonamide-based structures can act as ZBGs, and modifications to this group can influence the inhibitory potency and selectivity against different MMP isoforms.

Histone Acetyltransferase (KAT6A/B) Inhibition

Histone acetyltransferases (HATs), such as KAT6A and KAT6B, are involved in the regulation of chromatin structure and gene expression and are implicated in cancer. researchgate.netgriffith.edu.au The development of potent and selective inhibitors of KAT6A and KAT6B is a promising therapeutic strategy. researchgate.netgriffith.edu.au For instance, WM-8014 and WM-1119 are reversible competitors of acetyl coenzyme A that inhibit MYST-catalyzed histone acetylation. researchgate.net Another inhibitor, CTx-648 (PF-9363), derived from a benzisoxazole series, is a highly potent, selective, and orally bioavailable inhibitor of KAT6A/B. griffith.edu.auselleckchem.com In estrogen receptor-positive (ER+) breast cancer models, this inhibitor has demonstrated anti-tumor activity by downregulating genes involved in estrogen signaling and cell cycle pathways. griffith.edu.au The combined inhibition of KAT6A/B and Menin has shown synergistic anti-proliferative effects in ER+ breast cancer cell lines. nih.gov

Molecular Interactions and Biomolecule Modification Studies

The study of this compound and its derivatives has provided valuable insights into their interactions with biological macromolecules. These investigations are crucial for understanding their mechanisms of action and for the development of new therapeutic agents and research tools.

Investigation of Protein Interactions and Functions

While direct protein interaction studies on this compound are not extensively documented, research on the broader class of sulfonamides has revealed key features of their protein binding. The sulfonamide functional group is a significant pharmacophore that engages in specific interactions within protein binding sites. For instance, studies on the FK506-binding protein 12 (FKBP12), a common model system, have shown that the sulfonamide oxygens are a crucial binding motif nih.govchemrxiv.org. These oxygens can participate in highly conserved CH···O=S interactions with the protein, mimicking the binding of natural ligands nih.govchemrxiv.org.

The binding affinity of sulfonamides is influenced by the energetic contributions of each oxygen atom within the sulfonamide group nih.govchemrxiv.org. The removal or modification of these oxygen atoms can significantly impact the binding energy, highlighting their importance in the ligand-protein interaction nih.gov. Furthermore, the sulfonamide moiety can be modulated to create new exit vectors from a binding pocket, allowing for the remodeling of subpockets within the protein and the development of more specific ligands chemrxiv.org. These general principles of sulfonamide-protein interactions provide a framework for understanding how this compound and its derivatives may interact with their biological targets.

Development of Covalent Ligands for Biological Targets

A significant area of research has been the development of derivatives of this compound as covalent ligands for biological targets. Specifically, N-acyl-N-alkyl sulfonamides (NASAs), which are derivatives of the core this compound structure, have been identified as effective warheads for the covalent modification of proteins acs.orgbirmingham.ac.uk.

These NASA-based probes are designed to first bind non-covalently to a target protein, guided by a ligand portion of the molecule. This proximity then facilitates a rapid and efficient acylation of a nearby nucleophilic amino acid residue, most commonly lysine acs.orgresearchgate.net. This process, known as ligand-directed chemistry, allows for the selective labeling of intracellular and membrane-bound proteins in their native environment researchgate.net.

The unique reactivity of the N-acyl-N-alkyl sulfonamide group enables the rational design of lysine-targeted covalent inhibitors. This approach has been successfully used to develop irreversible inhibitors for targets such as the human double minute 2 (HDM2)/p53 protein-protein interaction, leading to prolonged pathway activation and more effective induction of cell death compared to non-covalent inhibitors birmingham.ac.uk. The versatility of the NASA warhead makes it a promising electrophile for the covalent inhibition of a wide range of biological targets, opening new avenues for drug discovery birmingham.ac.uk.

Research into Mechanistic Aspects of Therapeutic Potential

The therapeutic potential of this compound derivatives has been explored in several key areas of biomedical research, including oncology, infectious diseases, and parasitology. These studies have focused on elucidating the molecular mechanisms that underlie their biological activities.

Anti-Cancer Research: Mechanisms of Cytotoxic Effects (e.g., apoptosis, cell proliferation inhibition)

Derivatives of this compound have been investigated for their anti-cancer properties, with a focus on their ability to induce apoptosis and inhibit cell proliferation. The cytotoxic effects of these compounds are often mediated through the modulation of key signaling pathways involved in cell survival and death.

One of the primary mechanisms of action for many anti-cancer sulfonamides is the induction of apoptosis, or programmed cell death. Studies on various sulfonamide derivatives have shown that they can trigger apoptosis through both intrinsic and extrinsic pathways. For example, certain sulfonamide-bearing quinazolinone derivatives have been shown to induce apoptosis in breast cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the expression of pro-apoptotic proteins such as p53 and Bax, as well as caspase-7 nih.gov.

The process of apoptosis induction by these compounds has been confirmed through various assays, including Annexin V-FITC/PI dual staining, which shows an increase in both early and late apoptotic cell populations in a dose-dependent manner nih.govmdpi.com. Furthermore, cell cycle analysis has revealed that treatment with these derivatives can lead to an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis nih.gov.

It is worth noting that the substitution pattern on the sulfonamide scaffold can influence cytotoxic activity. For instance, in one study, the presence of electron-donating groups such as a methoxy (B1213986) group led to lower cytotoxic effects compared to compounds with hydrogen or halogen substitutions nih.gov. This highlights the importance of structure-activity relationship (SAR) studies in the design of potent anti-cancer sulfonamides.

| Compound Type | Cancer Cell Line | Mechanism of Action | Key Findings |

| Sulfonamide-bearing quinazolinone derivatives | MCF-7 (Breast), LoVo (Colon) | Apoptosis induction, Cell cycle arrest | Downregulation of Bcl-2; Upregulation of p53, Bax, Caspase-7; Accumulation of cells in sub-G1 phase. |

| Sulfonamide-based metformin analogues | MCF-7 (Breast), MDA-MB-231 (Breast) | Apoptosis induction, Cell cycle arrest | Induction of apoptosis and arrest of cell cycle in G0/G1 phase. |

| General Sulfonamide Derivatives | MDA-MB-468 (Breast), MCF-7 (Breast), HeLa (Cervical) | Cytotoxicity | Structure-activity relationship shows methoxy group substitution leads to lower cytotoxicity. |

Antimicrobial Research: Antimetabolite Activity Against Bacterial Pathogens

The sulfonamide class of compounds represents one of the earliest and most important groups of synthetic antimicrobial agents. Their primary mechanism of action is as antimetabolites, specifically targeting the folic acid synthesis pathway in bacteria nih.govdrugbank.comresearchgate.net.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. A key enzyme in this pathway is dihydropteroate synthetase, which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate uomus.edu.iq. Sulfonamides are structural analogues of PABA and act as competitive inhibitors of this enzyme nih.govdrugbank.comuomus.edu.iq.

By binding to the active site of dihydropteroate synthetase, sulfonamides prevent the utilization of PABA, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA, RNA, and proteins . Consequently, the inhibition of this pathway leads to the cessation of bacterial growth and replication, a bacteriostatic effect .

This antimetabolite activity is broad-spectrum, affecting both Gram-positive and many Gram-negative bacteria nih.govuomus.edu.iq. While specific studies on the antimicrobial activity of this compound are limited, the well-established mechanism of action for the sulfonamide class provides a strong basis for its potential as an antibacterial agent.

Antifilarial Agent Development

Lymphatic filariasis, a debilitating parasitic disease, has been a target for the development of new therapeutics, and sulfonamide derivatives have emerged as a promising class of compounds nih.gov. Research has shown that novel sulfonamide-based molecules can exhibit potent antifilarial activity against various developmental stages of filarial parasites nih.gov.

One notable example is a quinolone-fused cyclic sulfonamide that has demonstrated lethality against the oocyte, microfilaria, and adult stages of the filarial parasite Setaria cervi nih.gov. The mechanism of action for this compound involves the induction of reactive oxygen species (ROS), which triggers oxidative stress within the parasite. This oxidative stress, in turn, signals the induction of apoptosis through both intrinsic and extrinsic pathways, leading to parasite death nih.gov.

Furthermore, this particular sulfonamide derivative was also found to be active against Wolbachia, an endosymbiotic bacterium that is essential for the survival and reproduction of many filarial parasites nih.gov. The dual action against both the parasite and its essential symbiont makes this class of compounds particularly attractive for antifilarial drug development. This initial report highlights the potential of synthetic sulfonamides as a promising therapeutic lead for lymphatic filariasis nih.gov.

Antidiabetic Activity: Glucose Uptake and Enzyme Inhibition

Derivatives of this compound are subjects of research for their potential as antidiabetic agents, primarily through two mechanisms: the inhibition of carbohydrate-digesting enzymes and the enhancement of glucose uptake into cells. The management of postprandial hyperglycemia, the sharp increase in blood glucose after a meal, is a key therapeutic strategy in treating type 2 diabetes mellitus. nih.gov This is often achieved by inhibiting enzymes like α-glucosidase and α-amylase, which are responsible for breaking down carbohydrates into glucose. nih.govmdpi.com

In one study, a series of novel sulfonamide derivatives were synthesized and evaluated for their multitarget antidiabetic properties. nih.gov Several of these compounds demonstrated excellent inhibitory potential against α-glucosidase, with some being more potent than the standard drug, acarbose. nih.gov However, the same series of compounds exhibited only weak inhibitory activity against α-amylase. nih.gov

Another critical mechanism investigated is the facilitation of glucose uptake by cells, which helps lower blood glucose levels. nih.govmdpi.com The in vitro yeast cell glucose uptake assay is a common screening tool to evaluate the hypoglycemic activity of compounds. nih.gov Certain sulfonamide derivatives have shown significant glucose uptake activity, in some cases proving to be considerably more potent than the reference standard, berberine. nih.gov For instance, compounds designated 3g, 3i, and 7 in a 2024 study showed EC₅₀ values of 1.29 μM, 21.38 μM, and 19.03 μM, respectively, indicating a potency 1.62- to 27-fold greater than berberine. nih.gov

| Compound | α-Glucosidase Inhibition IC₅₀ (μM) | α-Amylase Inhibition IC₅₀ (μM) | Glucose Uptake EC₅₀ (μM) |

|---|---|---|---|

| 3a | 19.39 | 150.11 | 117.81 |

| 3b | 25.12 | 215.34 | 41.87 |

| 3g | 70.18 | 416.46 | 1.29 |

| 3h | 25.57 | 119.83 | 287.54 |

| 3i | 50.16 | 137.95 | 21.38 |

| 6 | 22.02 | 207.91 | 235.27 |

| 7 | 85.35 | 331.96 | 19.03 |

| Acarbose (Standard) | 27.02 | 13.14 | N/A |

| Berberine (Standard) | N/A | N/A | 34.70 |

Anti-Inflammatory Research

Sulfonamide derivatives are being investigated for their anti-inflammatory properties, which often stem from their ability to inhibit key enzymes involved in the inflammatory cascade. rug.nlresearchgate.net A significant area of this research focuses on the inhibition of proteases. rug.nl For example, some sulfonamides act as inhibitors of matrix metalloproteinases (MMPs) and tumour necrosis factor-alpha converting enzyme (TACE), both of which play a synergistic role in the pathophysiology of inflammatory diseases like arthritis. rug.nl

Further research has explored the dual inhibition of cyclooxygenase (COX) and carbonic anhydrase (CA) enzymes. researchgate.net Benzenesulfonamide derivatives, in particular, have been noted as potent and selective COX-2 inhibitors. researchgate.net The development of compounds that can inhibit both COX enzymes (implicated in inflammation) and specific CA isozymes represents a novel approach to designing anti-inflammatory agents. researchgate.net

In preclinical models, various sulfonamide derivatives have demonstrated significant anti-inflammatory effects. One study on 2'-phenoxymethanesulfonanilide derivatives showed that certain compounds strongly inhibited adjuvant-induced arthritis in rats. nih.gov More recently, a new sulfadimethoxine derivative, MHH-II-32, was found to inhibit the oxidative burst from phagocytes and reduce nitric oxide production from macrophages in vitro. nih.gov This compound also downregulated the mRNA expression of inflammatory cytokines in a mouse model of generalized inflammation. nih.gov Studies on gallic acid-based sulfonamides also revealed enhanced anti-inflammatory activity compared to standard drugs like ibuprofen at higher concentrations, with significant COX-2 inhibition observed. mdpi.com

Anticonvulsant Research

The search for new chemical entities to treat epilepsy is ongoing, as many patients have seizures that are resistant to available therapies. researchgate.net Sulfonamide derivatives have emerged as a promising class of compounds in anticonvulsant research. researchgate.netnih.gov The mechanism of action for some of these compounds is linked to the inhibition of carbonic anhydrase (CA) isozymes that are expressed in the brain. nih.gov

A number of sulfonamide and sulfamide derivatives have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent different seizure types. researchgate.net Many of the tested compounds have shown activity in both tests, suggesting they may be useful for a broad spectrum of seizures. researchgate.net For example, the sulfamide JNJ-26489112 exhibited excellent anticonvulsant activity in rodents against audiogenic, electrically-induced, and chemically-induced seizures. nih.gov

The mechanisms underlying the anticonvulsant effects are multifaceted. For JNJ-26489112, the proposed mechanisms include the inhibition of voltage-gated Na+ channels and N-type Ca2+ channels, as well as acting as a K+ channel opener. nih.gov In other studies, researchers have focused on designing more selective CA inhibitors to improve efficacy and reduce side effects. nih.gov The anticonvulsant profile of these emerging sulfonamide-based compounds suggests potential for treating multiple forms of epilepsy, including generalized tonic-clonic, complex partial, and absence seizures. nih.gov

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. nih.govmdpi.com They function by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inducing conformational changes that inhibit its catalytic activity and block the conversion of viral RNA into DNA. nih.govmdpi.com

Research has led to the discovery of novel sulfonamide-based compounds that act as potent NNRTIs. nih.gov Through cell-based phenotypic screening of small molecule libraries, a sulfonamide compound was identified that showed strong anti-HIV activity. nih.gov Subsequent investigation into its mode of action, including biochemical inhibition assays and the generation of resistance mutations, confirmed that the compound targets the HIV-1 reverse transcriptase, consistent with the NNRTI mechanism. nih.gov The development of such novel NNRTIs is crucial for combating the emergence of multi-drug resistant HIV strains. mdpi.comnih.gov

The specificity of NNRTIs for HIV-1 RT makes them highly selective inhibitors of the virus. nih.gov Ongoing research in this area focuses on discovering and developing next-generation NNRTIs with an improved resistance profile and efficacy against viral strains that are resistant to first-generation drugs. nih.govmdpi.com

Investigation of Toxicological Mechanisms and Cellular Responses

A key concept in toxicology is selective toxicity, where a compound is harmful to a target organism (e.g., bacteria, virus, or cancer cell) but not to the host. In the context of sulfonamide derivatives, this is often explored through comparative enzyme inhibition studies. For example, benzenesulfonamides designed as antibacterial agents have been shown to be highly effective, nanomolar inhibitors of the α-carbonic anhydrase from Vibrio cholerae while being only medium potency inhibitors of human cytosolic carbonic anhydrase isoforms. nih.gov This selectivity for the bacterial enzyme over mammalian isoforms is a desirable toxicological feature, suggesting a lower potential for off-target effects in humans. nih.gov Similarly, studies on a β-carbonic anhydrase from the protozoan Entamoeba histolytica identified sulfonamide inhibitors that were selective for the protozoan enzyme over human CAs. mdpi.com

In vitro cytotoxicity assays are also employed. For instance, a novel sulfadimethoxine derivative investigated for anti-inflammatory properties was found to not show toxicity towards normal fibroblast cells. nih.gov In vivo acute toxicological studies in mice with the same compound, at the highest tested dose, revealed no signs of toxicity based on observational findings, gross anatomical analysis of visceral organs, and serological tests. nih.gov In anticonvulsant research, a series of sulphonamide derivatives were found to be less toxic than the standard drug phenytoin in neurotoxicity studies. researchgate.net However, not all findings are without concern; a study on an antidiabetic sulfonamide derivative noted a significant increase in the relative spleen weight in rats at a higher dose, suggesting a potential immunological risk that requires further investigation. researchgate.net

Analytical and Spectroscopic Methodologies in Research

Advanced Spectroscopic Characterization Techniques for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the characterization of 2-Methoxyethane-1-sulfonamide, providing detailed information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for confirming the carbon-hydrogen framework of the molecule. While a dedicated spectrum for the isolated compound is not widely published, data from derivatives containing the 2-methoxyethylsulfonamido moiety provide significant insight. For instance, in a related complex molecule, the protons of the this compound fragment exhibit distinct signals: a singlet for the methoxy (B1213986) (-OCH₃) protons and two triplets for the adjacent methylene (B1212753) (-CH₂-) groups. google.com

The expected ¹H-NMR spectrum would feature three primary signals:

A singlet corresponding to the three protons of the methoxy group (CH₃O-).

A triplet corresponding to the two protons of the methylene group adjacent to the methoxy group (-OCH₂CH₂-).

A triplet corresponding to the two protons of the methylene group adjacent to the sulfonyl group (-CH₂SO₂-).

The ¹³C-NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments: the methoxy carbon, and the two methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and ether groups. Key vibrational modes would include:

N-H stretching: The sulfonamide N-H bond typically appears as a moderate absorption band in the region of 3300-3200 cm⁻¹.

S=O stretching: The sulfonyl group exhibits two strong, characteristic stretching bands: an asymmetric stretch usually found between 1350-1310 cm⁻¹ and a symmetric stretch between 1160-1140 cm⁻¹.

C-O stretching: The ether linkage (CH₂-O-CH₃) will produce a strong C-O stretching band, typically in the 1150-1085 cm⁻¹ region.

C-H stretching: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (Molecular Formula: C₃H₉NO₃S), the molecular weight is 139.17 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 140.1. Fragmentation would likely involve the cleavage of the C-S and C-O bonds.

| Technique | Functional Group | Expected Observation |

|---|---|---|

| ¹H-NMR | -OCH₃ | Singlet (~3.2 ppm) google.com |

| ¹H-NMR | -SO₂CH₂CH₂O- | Triplet (~3.7 ppm) google.com |

| ¹H-NMR | -SO₂CH₂CH₂O- | Triplet (~3.4 ppm) google.com |

| IR | N-H (Sulfonamide) | ~3300-3200 cm⁻¹ |

| IR | S=O (Sulfonyl) | ~1350 cm⁻¹ (asym) & ~1150 cm⁻¹ (sym) |

| IR | C-O (Ether) | ~1150-1085 cm⁻¹ |

| Mass Spectrometry (ESI) | Molecular Ion | [M+H]⁺ at m/z ≈ 140.1 |

Chromatographic Techniques for Purification and Purity Assessment (e.g., Silica (B1680970) Gel Column Chromatography, HPLC)

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Silica Gel Column Chromatography

This technique is widely used for the purification of synthetic compounds. While specific peer-reviewed studies on the purification of this exact compound are limited, patent literature describes synthetic procedures where related sulfonamides are purified using silica gel column chromatography. The choice of solvent system (eluent) is critical and depends on the polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds. For analyzing complex molecules containing the this compound moiety, reverse-phase HPLC methods are commonly employed. google.comgoogleapis.com A typical setup involves a C18 stationary phase column and a mobile phase gradient, often consisting of water (with a modifier like ammonium (B1175870) hydrogen carbonate) and a polar organic solvent such as acetonitrile. google.comgoogleapis.com Detection is commonly performed using UV detectors at wavelengths such as 214 nm and 254 nm. google.com

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) mixtures | Purification |

| HPLC | XBridge C18 google.comgoogleapis.com | Gradient of Water (10 mM NH₄HCO₃) and Acetonitrile google.comgoogleapis.com | Purity Assessment |

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths and angles. This method offers unambiguous confirmation of a molecule's constitution and conformation. To date, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

Computational Prediction of Spectroscopic Parameters (e.g., Predicted Collision Cross Section)

In modern chemical research, computational methods are frequently used to predict various molecular properties, including spectroscopic parameters. Techniques like Density Functional Theory (DFT) can be employed to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in structural assignment. Furthermore, parameters such as the predicted Collision Cross Section (CCS) can be calculated. CCS is a measure of the effective area of an ion in the gas phase and is a valuable parameter in ion mobility-mass spectrometry, aiding in compound identification. While these computational tools are powerful for characterizing novel compounds, specific predicted spectroscopic parameters for this compound are not widely available in the reviewed literature.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Protocols for Sulfonamide Derivatives

The synthesis of sulfonamides has traditionally relied on well-established but sometimes environmentally taxing methods. frontiersrj.com The future of organic synthesis is increasingly focused on green chemistry principles, a trend that is highly relevant to the production of derivatives of 2-Methoxyethane-1-sulfonamide. Recent advancements in synthetic methodology offer promising avenues for more sustainable and efficient production of sulfonamides.

Key areas for future synthetic research include:

Mechanochemical Synthesis: A solvent-free mechanochemical approach, utilizing a one-pot-double-step procedure mediated by solid sodium hypochlorite (B82951) (NaOCl·5H₂O), has been demonstrated for the synthesis of sulfonamides. rsc.org This method involves a tandem oxidation-chlorination reaction on disulfides followed by amination. rsc.org Adapting this cost-effective and environmentally friendly process for the synthesis of this compound and its derivatives could significantly reduce the environmental impact of their production. rsc.org

Oxidative Chlorination in Alternative Solvents: A general, mild, and eco-friendly method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol (B35011) has been developed. researchgate.netrsc.org This process uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant to convert thiols to sulfonyl chlorides, which then react in situ with amines. researchgate.netrsc.org Exploring this protocol for this compound could offer a greener synthetic route.

Flow Chemistry: Eco-friendly flow synthesis presents another avenue for the efficient and sustainable production of sulfonamide libraries. acs.org This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste. acs.org Implementing flow chemistry for the synthesis of this compound derivatives could accelerate the discovery of new bioactive compounds.

Exploration of Undiscovered Biological Activities and Molecular Targets